molecular formula C12H11N3O2 B2642547 N1-allyl-N2-(2-cyanophenyl)oxalamide CAS No. 898349-46-7

N1-allyl-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2642547
CAS No.: 898349-46-7
M. Wt: 229.239
InChI Key: BPOIGPAOJVNWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-(2-cyanophenyl)oxalamide is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.239. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which includes the use of oxalamides in the process (Mamedov et al., 2016). This methodology is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides.

Copper-Catalyzed Coupling Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides. This reaction is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

Antimicrobial and Antioxidant Properties

2-Allyloxyphenol, a synthetic drug and chemical intermediate, has been found to inhibit bacteria and fungi and possesses strong antioxidant properties. This compound, related to oxalamide, showcases the potential for antimicrobial and antioxidant applications in scientific research (Arumugam et al., 2010).

Catalytic Role in Allylic Oxidation

Nitrogen-doped carbon nanotubes (NCNTs) have been studied as metal-free catalysts in the selective allylic oxidation of cyclohexene. This indicates the potential for oxalamide derivatives in enhancing activity and selectivity in similar catalytic processes (Cao, Yu, Peng, & Wang, 2014).

Role in Polyamine Catabolism and Antitumor Activity

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue similar in structure to oxalamide, shows selective cytotoxic activity in certain cell types, indicating its potential in antitumor therapies (Ha, Woster, Yager, & Casero, 1997).

Complex Formation for Catalysis

Oxalamidinato bridges in dinuclear complexes involving Ni, Pd, and Zn have shown promise in catalytic reactions, suggesting potential applications in polymerization and coupling reactions (Walther, Döhler, Theyssen, & Görls, 2001).

Anticancer Activity

4-Allyl-2-methoxyphenol (eugenol), structurally related to oxalamide, exhibits potent inhibitory effects on melanoma cell proliferation, demonstrating the potential of oxalamide derivatives in cancer treatment (Ghosh, Nadiminty, Fitzpatrick, Alworth, Slaga, & Kumar, 2005).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-7-14-11(16)12(17)15-10-6-4-3-5-9(10)8-13/h2-6H,1,7H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOIGPAOJVNWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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